2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an antimicrobial and anti-inflammatory agent has been explored.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the inhibition of specific enzymes. For example, it has been shown to inhibit urease by interacting with the active site of the enzyme, preventing it from catalyzing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of bacteria that rely on urease for colonization and infection.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
- 2-amino-5-methylthio-1,3,4-thiadiazole
- 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
- 2-amino-5-(benzylthio)-1,3,4-thiadiazole
Compared to these compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)acetamide is unique due to its specific structural features, which may confer enhanced biological activity or selectivity for certain targets .
Properties
Molecular Formula |
C15H13N5OS3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H13N5OS3/c16-13-19-20-15(24-13)22-7-11(21)18-14-17-10-6-5-8-3-1-2-4-9(8)12(10)23-14/h1-4H,5-7H2,(H2,16,19)(H,17,18,21) |
InChI Key |
FRTXHJYZTWZBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=N2)NC(=O)CSC4=NN=C(S4)N |
Origin of Product |
United States |
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